molecular formula C6H10F2OS B6213433 1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol CAS No. 2742656-81-9

1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol

Cat. No.: B6213433
CAS No.: 2742656-81-9
M. Wt: 168.2
InChI Key:
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Description

1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol is a cyclobutane derivative characterized by the presence of difluoromethyl and sulfanylmethyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of difluoromethyl-substituted alkenes with thiol-containing compounds in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol or other reduced forms.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the sulfanylmethyl group can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)cyclobutan-1-ol: A cyclobutane derivative with a fluorophenyl group.

    4-(Difluoromethoxy)aniline: Contains a difluoromethoxy group attached to an aniline ring.

Uniqueness

1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol is unique due to the combination of difluoromethyl and sulfanylmethyl groups on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

2742656-81-9

Molecular Formula

C6H10F2OS

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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